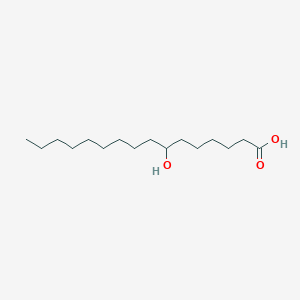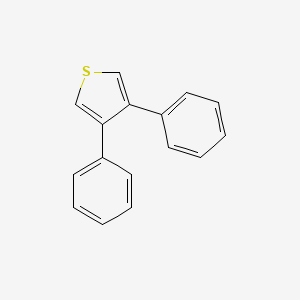![molecular formula C73H48 B3048503 9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)- CAS No. 171408-93-8](/img/structure/B3048503.png)
9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-Spirobi[9H-fluorene], 2,2’,7,7’-tetrakis([1,1’-biphenyl]-4-yl)- is a complex organic compound known for its unique spirobifluorene structure. This compound is characterized by a spiro linkage between two fluorene units, which enhances its thermal stability and charge-transport properties. It is widely used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and perovskite solar cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[9H-fluorene], 2,2’,7,7’-tetrakis([1,1’-biphenyl]-4-yl)- typically involves multiple steps. One common method includes the bromination of 9,9’-spirobifluorene using bromine as the oxidizing agent and iron (III) chloride as the catalyst. This is followed by a palladium-catalyzed coupling reaction with biphenyl derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
9,9’-Spirobi[9H-fluorene], 2,2’,7,7’-tetrakis([1,1’-biphenyl]-4-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents.
Reduction: Typically involves the use of reducing agents like lithium aluminum hydride.
Substitution: Commonly occurs with halogenated derivatives under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrofluorene compounds .
Aplicaciones Científicas De Investigación
9,9’-Spirobi[9H-fluorene], 2,2’,7,7’-tetrakis([1,1’-biphenyl]-4-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for drug delivery systems and as a component in diagnostic tools.
Industry: Widely used in the production of OLEDs, perovskite solar cells, and other organic electronic devices.
Mecanismo De Acción
The mechanism of action of 9,9’-Spirobi[9H-fluorene], 2,2’,7,7’-tetrakis([1,1’-biphenyl]-4-yl)- involves its ability to transport charge efficiently due to its spiro linkage. This unique structure allows for high thermal stability and prevents crystallization, which is crucial for maintaining the performance of electronic devices. The molecular targets and pathways involved include interactions with charge transport materials and the stabilization of amorphous states .
Comparación Con Compuestos Similares
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene: Known for its use in perovskite solar cells.
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Used as a blue-emitting material in electroluminescent devices.
Uniqueness
Compared to similar compounds, 9,9’-Spirobi[9H-fluorene], 2,2’,7,7’-tetrakis([1,1’-biphenyl]-4-yl)- stands out due to its enhanced thermal stability and charge-transport properties. Its unique spiro linkage provides structural advantages that are beneficial for various applications in organic electronics .
Propiedades
IUPAC Name |
2,2',7,7'-tetrakis(4-phenylphenyl)-9,9'-spirobi[fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H48/c1-5-13-49(14-6-1)53-21-29-57(30-22-53)61-37-41-65-66-42-38-62(58-31-23-54(24-32-58)50-15-7-2-8-16-50)46-70(66)73(69(65)45-61)71-47-63(59-33-25-55(26-34-59)51-17-9-3-10-18-51)39-43-67(71)68-44-40-64(48-72(68)73)60-35-27-56(28-36-60)52-19-11-4-12-20-52/h1-48H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQUGSCGBGIJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)C8=CC=C(C=C8)C9=CC=CC=C9)C1=C6C=C(C=C1)C1=CC=C(C=C1)C1=CC=CC=C1)C=C(C=C5)C1=CC=C(C=C1)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H48 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583255 |
Source


|
| Record name | 2,2',7,7'-Tetra([1,1'-biphenyl]-4-yl)-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
925.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171408-93-8 |
Source


|
| Record name | 2,2',7,7'-Tetra([1,1'-biphenyl]-4-yl)-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]-](/img/structure/B3048437.png)




